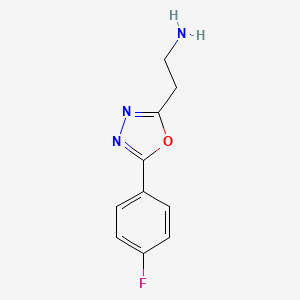

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine

Description

Structural Classification within Oxadiazole Family

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine belongs to the 1,3,4-oxadiazole class of heterocyclic aromatic compounds, which are characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. The oxadiazole family encompasses four distinct isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Among these isomers, the 1,3,4-oxadiazole configuration has garnered the most significant attention from researchers due to its exceptional stability and diverse biological activities.

The specific structural arrangement of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine incorporates several key functional components that define its chemical behavior and potential applications. The molecular formula C₁₀H₁₀FN₃O with a molecular weight of 207.20 grams per mole establishes the compound's basic compositional parameters. The structure features a central 1,3,4-oxadiazole ring system substituted at position 5 with a 4-fluorophenyl group and at position 2 with an ethanamine side chain.

The 4-fluorophenyl substituent introduces significant electronic and steric effects that influence the compound's reactivity and binding properties. Fluorine substitution on aromatic rings is known to enhance metabolic stability, alter lipophilicity, and modify hydrogen bonding capabilities, factors that are crucial for biological activity. The ethanamine functional group provides basicity and potential for hydrogen bonding interactions, characteristics that are important for molecular recognition and receptor binding.

Within the broader classification system of heterocyclic compounds, 1,3,4-oxadiazoles are categorized as azoles, specifically belonging to the subgroup of diazoles due to the presence of two nitrogen atoms. The heterocyclic nature of the oxadiazole ring contributes to its aromatic character and stability, while the specific positioning of heteroatoms creates distinct electronic properties that differentiate it from other azole systems.

Historical Context of 1,3,4-Oxadiazole Research

The development of 1,3,4-oxadiazole chemistry has a rich history spanning several decades of intensive research and discovery. The foundational work in this field was established by Ainsworth in 1965, who first synthesized 1,3,4-oxadiazole through thermolysis of ethylformate with hydrazine at atmospheric pressure. This pioneering synthesis marked the beginning of systematic investigations into the properties and applications of 1,3,4-oxadiazole derivatives.

Historical nomenclature for 1,3,4-oxadiazole included various common names such as oxybiazole, diazoxole, furodiazole, and biozole, reflecting the evolving understanding of the compound's structure and properties. However, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system gradually replaced these common names with the standardized term "1,3,4-oxadiazole," providing clarity and consistency in chemical literature.

The early decades of oxadiazole research focused primarily on synthetic methodology development and fundamental structure-property relationships. Initial investigations revealed that 1,3,4-oxadiazoles possessed remarkable thermal stability, with the parent compound exhibiting a boiling point of 150 degrees Celsius. This thermal stability, combined with the compound's aromatic character, made it an attractive target for further chemical modifications and applications.

Research momentum in oxadiazole chemistry accelerated significantly during the late 20th and early 21st centuries, driven by the discovery of diverse biological activities associated with 1,3,4-oxadiazole derivatives. Scientific attention toward 1,3,4-oxadiazole applications has been continuously rising since the year 2000, as evidenced by publication trends in major scientific databases. This increased interest correlates with the recognition of oxadiazoles as privileged scaffolds in medicinal chemistry, capable of serving as bioisosteric replacements for ester and amide functionalities.

The historical development of synthetic methodologies for 1,3,4-oxadiazoles has encompassed various approaches, including dehydrative cyclization, electrophilic substitution, copper-mediated coupling reactions, oxidative cyclization with catalysts or oxidizing agents, and specialized methods such as the Huisgen 1,3,4-oxadiazole synthesis. These diverse synthetic routes have enabled researchers to access a wide range of substituted oxadiazole derivatives, facilitating structure-activity relationship studies and optimization of biological properties.

Significance in Contemporary Chemical Research

Contemporary research in 1,3,4-oxadiazole chemistry has revealed the exceptional versatility and potential of these compounds across multiple scientific disciplines. The significance of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine and related derivatives extends beyond traditional medicinal chemistry applications to encompass materials science, liquid crystal technology, and advanced functional materials development.

In the realm of medicinal chemistry, 1,3,4-oxadiazole derivatives have demonstrated remarkable anticancer potential through diverse mechanisms of action targeting growth factors, enzymes, and kinases. Recent investigations have identified specific 1,3,4-oxadiazole compounds that exhibit potent cytotoxicity against various cancer cell lines, with some derivatives showing IC₅₀ values in the submicromolar range. The compound 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, structurally related to the target compound, has shown growth percent values of 98.74 against multiple cancer cell lines at concentrations of 10⁻⁵ molar.

The contemporary significance of oxadiazole research is further highlighted by the presence of 1,3,4-oxadiazole scaffolds in numerous marketed pharmaceutical drugs. Notable examples include Raltegravir (an antiretroviral drug against human immunodeficiency virus), Ataluren (for treating cystic fibrosis), Tiodazosin and Nesapidil (antihypertensive agents), and Zibotentan (in clinical trials as an anticancer agent). These successful drug candidates validate the therapeutic potential of the oxadiazole framework and provide precedent for continued research in this area.

Contemporary research methodologies have also revealed the unique physicochemical properties that make 1,3,4-oxadiazoles attractive for drug development. Studies comparing 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers have demonstrated that 1,3,4-oxadiazole derivatives consistently exhibit lower lipophilicity, improved metabolic stability, reduced human ether-a-go-go-related gene inhibition, and enhanced aqueous solubility compared to their 1,2,4-counterparts. These favorable properties can be attributed to the intrinsically different charge distributions and dipole moments of the two isomeric forms.

Materials science applications represent another significant area of contemporary oxadiazole research. 1,3,4-oxadiazole-based liquid crystals have attracted considerable attention due to their rich mesophases, high photoluminescence quantum yields, excellent electron transporting ability, and outstanding thermal stabilities. The unique electronic properties of the oxadiazole ring make these compounds valuable for organic light-emitting diode applications and other optoelectronic devices.

Nomenclature and Identification Parameters

The systematic nomenclature and identification of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine follows established IUPAC conventions for heterocyclic compounds. The complete IUPAC name, 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine, precisely describes the molecular structure and substitution pattern. This naming system indicates that the compound consists of an ethanamine group attached at position 2 of a 1,3,4-oxadiazole ring that bears a 4-fluorophenyl substituent at position 5.

Alternative systematic names for this compound include "1,3,4-Oxadiazole-2-ethanamine, 5-(4-fluorophenyl)-" and "2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine," all of which convey the same structural information using slightly different nomenclature conventions. These variations reflect different approaches to describing the connectivity and functional group priorities within the molecule.

The Chemical Abstracts Service registry number 1017346-04-1 serves as the unique identifier for this compound in chemical databases and literature. This registry number provides an unambiguous reference that eliminates confusion arising from different naming conventions or structural representations. Additional database identifiers include the PubChem Compound Identification Number 24254499, which facilitates access to comprehensive chemical and biological data.

Molecular identification parameters for 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine include several standardized chemical representations that enable precise structural communication. The simplified molecular-input line-entry system representation "C1=CC(=CC=C1C2=NN=C(O2)CCN)F" provides a linear text format that unambiguously describes the molecular connectivity. The International Chemical Identifier "InChI=1S/C10H10FN3O/c11-8-3-1-7(2-4-8)10-14-13-9(15-10)5-6-12/h1-4H,5-6,12H2" offers a standardized method for representing chemical structure information that is compatible with computational chemistry applications.

The International Chemical Identifier Key "OYZTXCWPJAPELQ-UHFFFAOYSA-N" serves as a fixed-length condensed digital representation of the molecular structure, facilitating rapid database searches and structure verification. This key is derived from the full International Chemical Identifier and provides a practical solution for indexing and retrieving chemical information in large databases.

Table 1: Molecular Identification Parameters for 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine

| Parameter | Value |

|---|---|

| IUPAC Name | 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine |

| Chemical Abstracts Service Number | 1017346-04-1 |

| PubChem Compound ID | 24254499 |

| Molecular Formula | C₁₀H₁₀FN₃O |

| Molecular Weight | 207.20 g/mol |

| SMILES Notation | C1=CC(=CC=C1C2=NN=C(O2)CCN)F |

| InChI | InChI=1S/C10H10FN3O/c11-8-3-1-7(2-4-8)10-14-13-9(15-10)5-6-12/h1-4H,5-6,12H2 |

| InChI Key | OYZTXCWPJAPELQ-UHFFFAOYSA-N |

The systematic classification of this compound within chemical taxonomy places it in the broader category of heterocyclic compounds, specifically within the azole family as a member of the oxadiazole subclass. This hierarchical classification system enables researchers to understand the structural relationships between related compounds and facilitates the prediction of chemical and biological properties based on structural analogies.

Properties

IUPAC Name |

2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c11-8-3-1-7(2-4-8)10-14-13-9(15-10)5-6-12/h1-4H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZTXCWPJAPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640519 | |

| Record name | 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017346-04-1 | |

| Record name | 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) undergoes reactions typical of aliphatic amines:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkyl derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Example Reaction :

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic and nucleophilic reactions:

-

Electrophilic Substitution : The electron-deficient oxadiazole ring undergoes reactions at the C-5 position, especially with strong electrophiles like nitrating agents .

-

Ring-Opening Reactions : Treatment with reducing agents (e.g., LiAlH₄) can cleave the oxadiazole ring, forming diamines or other heterocycles .

Key Reagents and Conditions

Acylation Mechanism

-

The amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Elimination of HCl forms the amide bond.

-

Confirmed via IR spectroscopy (disappearance of -NH₂ stretch at ~3350 cm⁻¹) .

Oxadiazole Ring Nitration

-

Nitration occurs at the C-5 position due to electron-withdrawing effects of the oxadiazole ring .

-

Products show enhanced biological activity in antimicrobial assays.

Comparative Reactivity Analysis

| Derivative | Reactivity with CH₃I | Ring Stability | Electrophilic Susceptibility |

|---|---|---|---|

| 2-(5-(4-Fluorophenyl)-oxadiazol)ethylamine | High | Moderate | High (C-5 position) |

| 2-(5-Phenyl-oxadiazol)ethylamine | Moderate | High | Moderate |

| 2-(5-(Pyridinyl)-oxadiazol)ethylamine | Low | Low | Low |

Key Insight : The 4-fluorophenyl group enhances electrophilic substitution at C-5 due to its electron-withdrawing nature .

Experimental Challenges

Scientific Research Applications

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the substituents on the phenyl ring attached to the oxadiazole core. These variations influence electronic properties, lipophilicity, and biological activity:

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl) enhance dipole interactions and metabolic stability, whereas electron-donating groups (e.g., -CH₃) increase lipophilicity and membrane permeability .

- The 4-fluorophenyl derivative’s lower molecular weight (205.20 vs. 217.27 for dimethylphenyl) may favor blood-brain barrier penetration, suggesting CNS applications .

Variations in the Amine Side Chain

The length and position of the amine side chain modulate solubility and target engagement:

Key Observations :

Biological Activity

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through several methods, including the cyclization of hydrazones derived from 4-fluorobenzoic acid. The general synthetic pathway involves the formation of the oxadiazole ring followed by amination to yield the final product .

Anticancer Properties

Recent studies have highlighted the anticancer activity of oxadiazole derivatives, including 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values were reported in the micromolar range, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry analysis revealed that this compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways. This suggests that it may trigger programmed cell death by disrupting cellular machinery involved in DNA replication and repair .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the oxadiazole moiety have demonstrated antimicrobial activity:

- Bacterial Inhibition : Studies indicated that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various bacterial strains, with some showing ID50 values in the nanomolar range against pathogens such as E. coli and S. faecium .

Case Studies

Several case studies have illustrated the effectiveness of oxadiazole derivatives in drug discovery:

- Study on Apoptosis Induction : A study highlighted that compounds similar to 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine significantly increased apoptosis markers in MCF-7 cells compared to untreated controls .

- Selectivity Against Cancer Cells : Research showed that certain oxadiazole derivatives selectively targeted cancerous cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine?

The compound is typically synthesized via cyclization reactions involving hydrazide intermediates. A common method involves reacting 4-fluorobenzoic acid hydrazide with glycine derivatives under polyphosphoric acid (PPA) condensation, followed by purification via recrystallization or column chromatography. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and characterizing intermediates via melting point analysis. The final product is validated using FT-IR (to confirm oxadiazole ring formation) and /-NMR (to verify substituent positions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1610 cm for oxadiazole rings).

- NMR Spectroscopy : -NMR confirms ethanamine proton signals (~2.8–3.2 ppm), while -NMR detects fluorine substituents on the phenyl ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragments to validate the structure.

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

Q. How is the compound initially screened for biological activity in academic research?

Preliminary screening involves:

- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., CCRF-CEM, HepG2) to calculate IC values.

- Enzyme inhibition studies : Testing against targets like α-glucosidase, lipoxygenase (LOX), or cholinesterase to evaluate therapeutic potential.

- Antioxidant assays : DPPH radical scavenging to measure IC values, with comparisons to standard antioxidants like ascorbic acid .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and purity?

Optimization strategies include:

- Catalyst screening : Replacing PPA with microwave-assisted synthesis or ionic liquids to reduce reaction time.

- Solvent selection : Using polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Purification techniques : Employing preparative HPLC for high-purity isolates, validated by HPLC-DAD/ELSD .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

- Standardized protocols : Adopting CLSI guidelines for cytotoxicity assays.

- Dose-response validation : Replicating studies with a wider concentration range.

- Structural analogs comparison : Cross-referencing data with derivatives (e.g., trifluoromethyl or methoxy-substituted oxadiazoles) to identify substituent effects .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

SAR studies focus on:

- Phenyl ring modifications : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position to boost anticancer activity.

- Ethanamine functionalization : Adding aryl or heteroaryl groups to improve binding to kinase targets (e.g., EGFR, CDK2).

- Oxadiazole ring substitution : Replacing sulfur with selenium to enhance antioxidant capacity .

Q. What advanced techniques validate target engagement in mechanistic studies?

- Molecular docking : Predicts binding interactions with proteins (e.g., EGFR) using software like AutoDock Vina.

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) in real-time.

- Western blotting : Measures downstream protein expression (e.g., apoptosis markers like caspase-3) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.